molecular formula C8H4F3NOS2 B8721019 6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione

6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione

Cat. No.: B8721019
M. Wt: 251.3 g/mol
InChI Key: RBTZKWXZXZEIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione is an organic compound belonging to the class of heteroaromatic compounds, specifically benzothiazoles. This compound features a benzothiazole ring system with a trifluoromethoxy group at the sixth position and a thione group at the second position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with trifluoromethoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thione group can be oxidized to the corresponding sulfoxide or sulfone, and reduced to the corresponding thiol.

    Substitution Reactions: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Electrophilic Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of new C-N or C-S bonds.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Electrophilic Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione can be compared with other similar compounds, such as:

    2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure but with a bromine atom at the second position instead of a thione group.

    2-Amino-6-(trifluoromethyl)benzothiazole: Similar structure but with an amino group at the second position instead of a thione group.

    Benzo[d]thiazole-2-thiol: Similar structure but without the trifluoromethoxy group.

The uniqueness of this compound lies in the combination of the trifluoromethoxy and thione groups, which impart distinct chemical and biological properties to the compound.

Properties

IUPAC Name

6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-5-6(3-4)15-7(14)12-5/h1-3H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTZKWXZXZEIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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